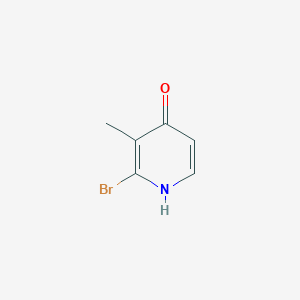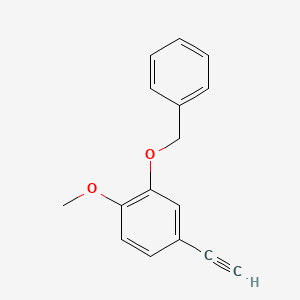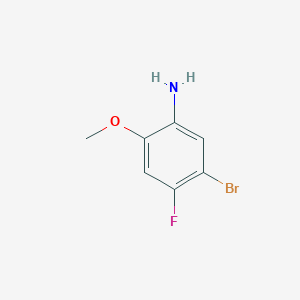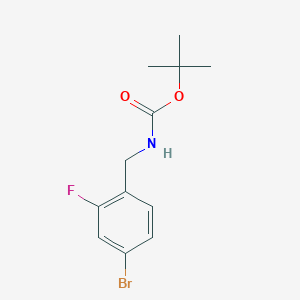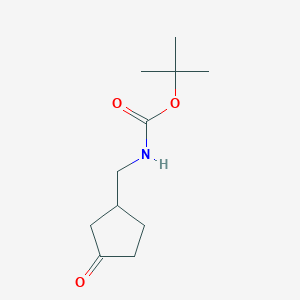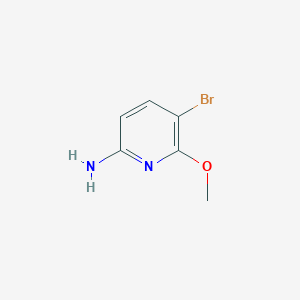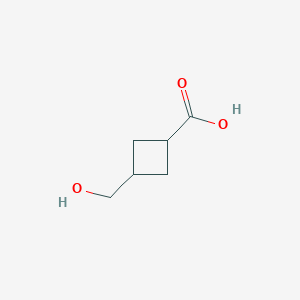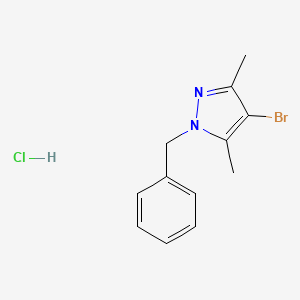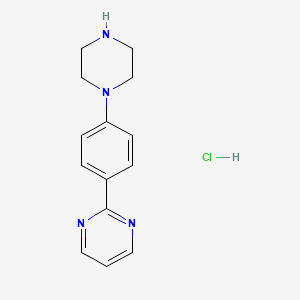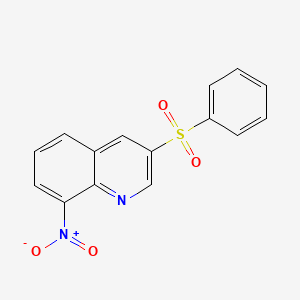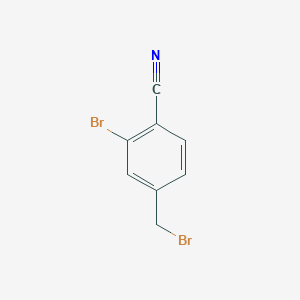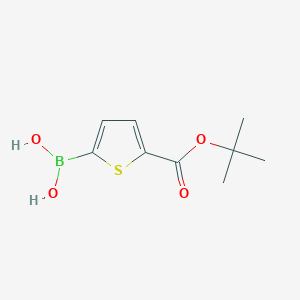
(5-(tert-Butoxycarbonyl)thiophen-2-yl)boronsäure
Übersicht
Beschreibung
“(5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 925921-29-5 . It has a molecular weight of 229.08 and its InChI code is 1S/C9H14BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13,15H,1-3H3 .
Molecular Structure Analysis
The molecular formula of this compound is C9H13BO4S . It has an average mass of 228.073 Da and a monoisotopic mass of 228.062759 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 391.1±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol . The flash point is 190.3±30.7 °C . The index of refraction is 1.530 . The molar refractivity is 56.4±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The ACD/LogP is 2.40 . The ACD/LogD (pH 5.5) is 2.24 , and the ACD/LogD (pH 7.4) is 2.12 . The polar surface area is 95 Å2 . The polarizability is 22.4±0.5 10-24 cm3 . The surface tension is 46.3±5.0 dyne/cm . The molar volume is 182.8±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Solarzellen
Die Verbindung wurde bei der Entwicklung neuer löslicher Chinacridon-basierter Moleküle als Elektronendonormaterialien für lösungsmittelverarbeitete organische Solarzellen eingesetzt. Diese Anwendung ist im Bereich der erneuerbaren Energien von Bedeutung, wo effiziente und stabile Solarzellen für eine nachhaltige Stromerzeugung unerlässlich sind .
Photoschaltungsanalyse
Sie war an Photoschaltungsprozessen beteiligt, bei denen Lichtquellen verwendet werden, um Änderungen in der molekularen Struktur zu induzieren. Dies ist besonders relevant bei der Untersuchung des molekularen Verhaltens und kann Auswirkungen auf die Entwicklung lichtreaktiver Materialien haben .
Krebsforschung
Boronsäuren und ihre Derivate, einschließlich dieser Verbindung, haben Aktivitäten wie Antikrebseigenschaften gezeigt. Sie werden für ihre potenzielle Verwendung in der Krebstherapie untersucht, einem wichtigen Bereich der medizinischen Forschung .
Sensoranwendungen
Aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen werden Boronsäuren zunehmend in verschiedenen Sensoranwendungen eingesetzt. Diese Verbindung könnte Teil von Sensoren sein, die bestimmte biologische oder chemische Substanzen erkennen .
Optische Aufheller
Eine verwandte Thiophenverbindung wird als optischer Aufheller verwendet, der UV-Licht in sichtbares Licht umwandelt. Obwohl dies für diese spezielle Verbindung nicht direkt angegeben ist, ist es möglich, dass ähnliche Thiophenderivate für solche Anwendungen untersucht werden könnten .
Fluoreszierende Aufheller
In ähnlicher Weise werden verwandte Verbindungen als fluoreszierende Aufheller für verschiedene Materialien wie Polyvinylchlorid, Acrylharz, Polyesterfaser, Farbe, Beschichtung und Druckfarbe verwendet. Dies deutet auf potenzielle Forschungsanwendungen für diese Verbindung in den Materialwissenschaften hin .
Wirkmechanismus
Target of Action
The primary target of the compound (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .
Action Environment
The action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is recommended to be stored at temperatures below -20°C . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDOTUUIDJQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701209 | |
| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925921-29-5 | |
| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


